

Binding Affinity of PROTAC BRAF-V600E Degrader-2: A Technical Overview

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Compound of Interest		
Compound Name:	PROTAC BRAF-V600E degrader-	
	2	
Cat. No.:	B12383361	Get Quote

This guide provides a detailed analysis of the binding affinity of the PROTAC (Proteolysis Targeting Chimera) designated as BRAF-V600E degrader-2. This molecule is engineered to selectively target the oncogenic BRAF-V600E protein for degradation by recruiting an E3 ubiquitin ligase. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to PROTAC BRAF-V600E Degrader-2

PROTAC BRAF-V600E degrader-2, also identified as compound 12 in seminal research, is a heterobifunctional molecule designed to induce the degradation of the BRAF-V600E mutant protein, a key driver in several cancers, including melanoma.[1][2][3] It achieves this by coopting the cellular ubiquitin-proteasome system. The PROTAC simultaneously binds to the BRAF-V600E protein and an E3 ubiquitin ligase, thereby forming a ternary complex that facilitates the ubiquitination and subsequent proteasomal degradation of the target protein.[2] This degrader is a thalidomide-based compound, indicating that it is designed to recruit the Cereblon (CRBN) E3 ligase.[2][3]

Quantitative Binding Affinity Data

The binding affinity of a PROTAC to its target protein and the recruited E3 ligase is a critical determinant of its efficacy. The dissociation constant (Kd) is a common metric used to quantify this affinity, with a lower Kd value indicating a stronger binding interaction.



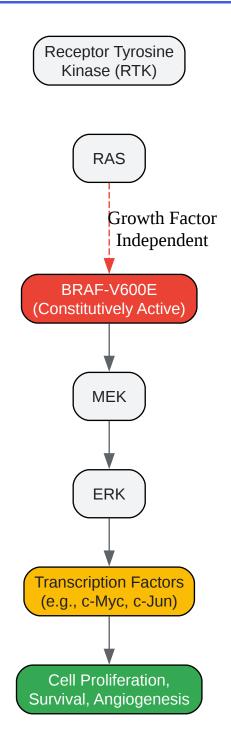
Molecule	Binding Partner	Dissociation Constant (Kd)	Assay Method
PROTAC BRAF- V600E degrader-2	BRAF (wild-type)	14.4 nM[1]	Not Specified
PROTAC BRAF- V600E degrader-2	BRAF-V600E	9.5 nM[1]	Not Specified
PROTAC BRAF- V600E degrader-2	CRBN	Data not explicitly available	-
PROTAC BRAF- V600E degrader-2	VHL	Not applicable (CRBN recruiter)	-

Note on E3 Ligase Binding: While specific quantitative binding data for **PROTAC BRAF-V600E degrader-2** to CRBN is not readily available in the public domain, its design is based on thalidomide, a known CRBN binder.[2][3] The affinity of the E3 ligase ligand is a crucial parameter in PROTAC design, and it is well-established that effective degradation requires competent binding to the E3 ligase.

Signaling Pathways BRAF-V600E Signaling Pathway

The BRAF protein is a serine/threonine-protein kinase that plays a central role in the RAS-RAF-MEK-ERK (MAPK) signaling pathway. This pathway is crucial for regulating cell proliferation, differentiation, and survival. The V600E mutation leads to constitutive activation of the BRAF kinase, resulting in uncontrolled downstream signaling and tumor growth.





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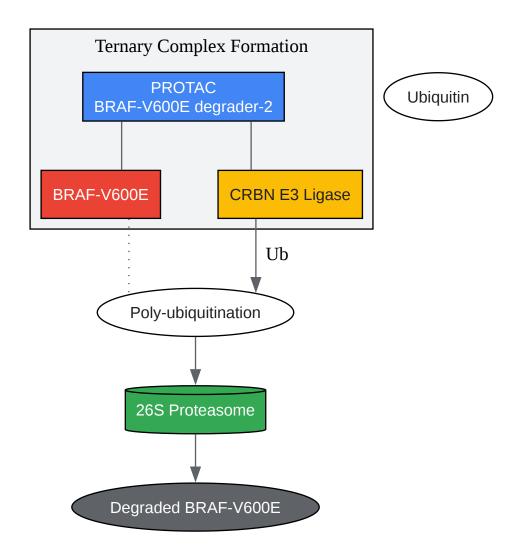
BRAF-V600E Constitutively Active Signaling Pathway

PROTAC-Mediated Degradation Pathway (CRBN)

PROTAC BRAF-V600E degrader-2 functions by hijacking the CRBN E3 ligase complex to induce the degradation of its target. This process involves the formation of a ternary complex,



ubiquitination of the target protein, and subsequent recognition and degradation by the proteasome.



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Mechanism of CRBN-based PROTAC Degradation

Experimental Protocols for Binding Affinity Measurement

Several biophysical techniques are employed to determine the binding affinity of PROTACs to their targets and E3 ligases. The most common methods include Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP).

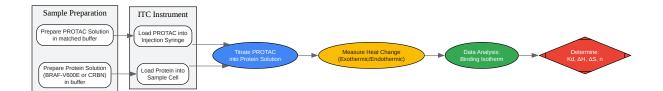


Isothermal Titration Calorimetry (ITC)

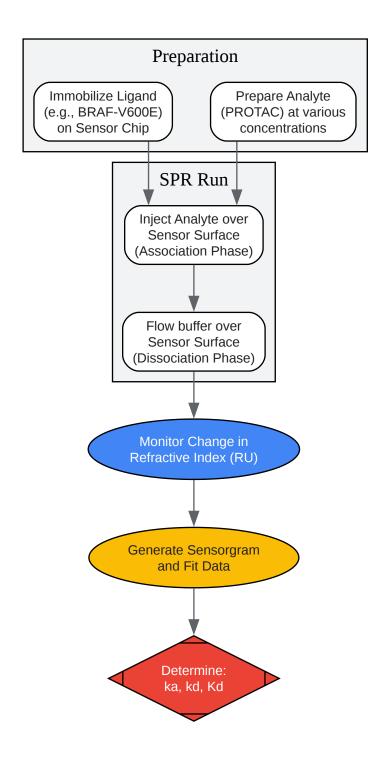
ITC directly measures the heat change that occurs upon the binding of two molecules. It is considered the gold standard for determining thermodynamic parameters of binding interactions.

Experimental Workflow:

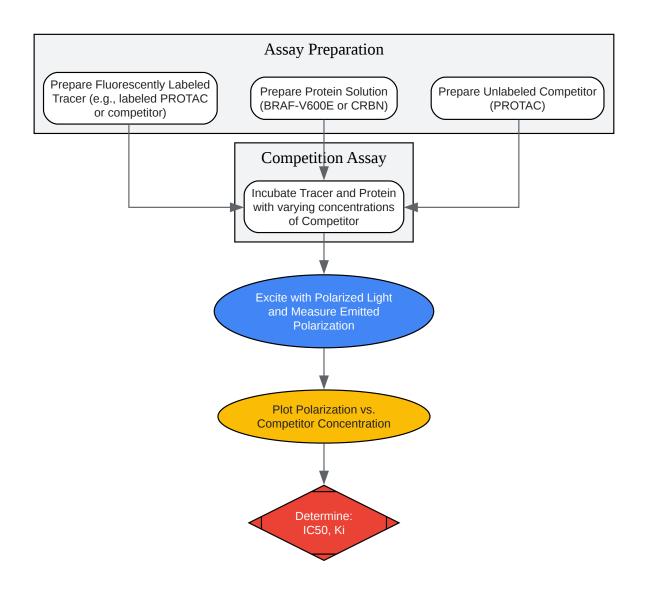












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